molecular formula C21H26N6O2 B11194428 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11194428
M. Wt: 394.5 g/mol
InChI Key: XYZKXWVUOVUNKN-UHFFFAOYSA-N
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Description

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction of an amidoxime with an appropriate nitrile . The pyridine and pyrazole rings are then introduced through subsequent reactions, often involving condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as PTSA-ZnCl2, to enhance reaction efficiency . Additionally, large-scale production may require the development of specialized equipment and processes to handle the complex reaction conditions.

Mechanism of Action

The mechanism of action of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . This can lead to changes in cell function and behavior, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C21H26N6O2/c1-13-16(18(28)24-15-7-5-6-8-15)12-23-27(13)17-10-9-14(11-22-17)19-25-20(26-29-19)21(2,3)4/h9-12,15H,5-8H2,1-4H3,(H,24,28)

InChI Key

XYZKXWVUOVUNKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C(C)(C)C)C(=O)NC4CCCC4

Origin of Product

United States

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